![molecular formula C16H11ClO2 B1624983 (5-Chlorobenzofuran-2-yl)(4-methoxyphenyl)methanone CAS No. 220526-76-1](/img/structure/B1624983.png)
(5-Chlorobenzofuran-2-yl)(4-methoxyphenyl)methanone
Overview
Description
(5-Chlorobenzofuran-2-yl)(4-methoxyphenyl)methanone is an organic compound with the molecular formula C16H11ClO3 and a molecular weight of 286.71 g/mol . It is a solid at room temperature and is often used in various chemical research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Chlorobenzofuran-2-yl)(4-methoxyphenyl)methanone typically involves the reaction of 5-chlorobenzofuran with 4-methoxybenzoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
(5-Chlorobenzofuran-2-yl)(4-methoxyphenyl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted benzofuran derivatives.
Scientific Research Applications
Overview
(5-Chlorobenzofuran-2-yl)(4-methoxyphenyl)methanone, also known as a benzofuran derivative, has garnered attention in scientific research due to its potential applications in medicinal chemistry, particularly in the development of anticancer agents and other therapeutic compounds. This compound is characterized by its unique structural features, which contribute to its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of benzofuran derivatives, including this compound. Research indicates that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance, derivatives of benzofuran have shown effectiveness in inhibiting the growth of lung adenocarcinoma cells (A549) through the inactivation of critical signaling pathways like AKT, leading to reduced cell proliferation and increased apoptosis .
Case Study 1: Lung Cancer Inhibition
A study conducted by Abdelfatah et al. demonstrated that a related benzofuran compound effectively inhibited the PLK1 signaling pathway in lung cancer models, leading to a significant reduction in tumor growth without affecting overall health metrics in test subjects . This indicates the potential for this compound to serve as a lead compound for further development.
Case Study 2: Selective Cytotoxicity
Another investigation into the structure-activity relationship of benzofuran derivatives revealed that modifications to the phenolic groups significantly influenced cytotoxicity profiles. The introduction of substituents such as methoxy groups enhanced selectivity towards cancerous cells while reducing toxicity to normal cells, suggesting a promising avenue for therapeutic development .
Mechanism of Action
The mechanism of action of (5-Chlorobenzofuran-2-yl)(4-methoxyphenyl)methanone involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The pathways involved may include signal transduction, metabolic pathways, or gene expression regulation .
Comparison with Similar Compounds
Similar Compounds
- (5-Chlorobenzofuran-2-yl)methanol
- (5-Chlorobenzofuran-2-yl)acetic acid
- (5-Chlorobenzofuran-2-yl)amine
Uniqueness
(5-Chlorobenzofuran-2-yl)(4-methoxyphenyl)methanone is unique due to its combination of the benzofuran and methoxyphenyl groups, which confer specific chemical properties and biological activities. This makes it a valuable compound for research and potential therapeutic applications .
Biological Activity
(5-Chlorobenzofuran-2-yl)(4-methoxyphenyl)methanone is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound belongs to the class of benzofuran derivatives, which are known for diverse biological properties, including anticancer, antimicrobial, and anti-inflammatory effects. This article explores the biological activity of this compound through various studies and findings.
Chemical Structure and Properties
The molecular formula of this compound is C16H13ClO3. The structure features a benzofuran moiety substituted with a chlorophenyl and a methoxy group, which may influence its biological interactions.
Anticancer Properties
Research indicates that benzofuran derivatives exhibit significant anticancer activity. For instance, a study highlighted the structure–activity relationship (SAR) of related compounds, showing that modifications to the benzofuran structure can enhance cytotoxic effects against various cancer cell lines. In particular, derivatives with halogen substitutions demonstrated improved potency against lung cancer cells, suggesting that this compound may similarly inhibit tumor growth through mechanisms involving apoptosis and cell cycle arrest .
Table 1: Anticancer Activity of Benzofuran Derivatives
Compound | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
MCC1019 | A549 | 16.4 | AKT pathway inhibition |
Compound A | K526 | 0.46 | Apoptosis induction |
This compound | TBD | TBD | TBD |
Antimicrobial Activity
The antimicrobial potential of this compound has also been investigated. Studies have shown that benzofuran derivatives can exhibit broad-spectrum antimicrobial activity, making them candidates for developing new antibiotics. The presence of the methoxy group may enhance lipophilicity, facilitating cell membrane penetration and increasing antimicrobial efficacy .
Table 2: Antimicrobial Activity Overview
Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
---|---|---|
E. coli | TBD | |
S. aureus | TBD |
The mechanism by which this compound exerts its biological effects is likely multifaceted. The compound can interact with various molecular targets, including enzymes and receptors involved in cell signaling pathways. The chlorine atom may participate in electrophilic aromatic substitution reactions, while the methoxy group could influence electron density on the aromatic ring, affecting binding affinity to biological targets .
Case Studies
Several case studies have documented the efficacy of benzofuran derivatives in preclinical models:
- Lung Cancer Model: A study utilizing a murine model demonstrated that a related benzofuran derivative significantly reduced tumor size without adverse effects on body weight or organ health.
- In Vitro Cytotoxicity: Testing against multiple cancer cell lines revealed that certain modifications to the benzofuran structure resulted in enhanced cytotoxicity compared to unmodified counterparts.
Properties
IUPAC Name |
(5-chloro-1-benzofuran-2-yl)-(4-methoxyphenyl)methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClO3/c1-19-13-5-2-10(3-6-13)16(18)15-9-11-8-12(17)4-7-14(11)20-15/h2-9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AACRMSQFZNENME-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C2=CC3=C(O2)C=CC(=C3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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